molecular formula C18H21N3O4 B2409808 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 2034582-19-7

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2409808
CAS No.: 2034582-19-7
M. Wt: 343.383
InChI Key: OEXIWSNSDIOPOA-UHFFFAOYSA-N
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Description

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a compound characterized by its unique structure and interesting functional properties. This compound is notable for its combination of a pyridazine ring with a methoxy group and a pyrrolidine ring linked to an ethanone backbone, creating opportunities for diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step synthetic route involving the following steps:

  • Formation of 6-methoxypyridazine: This starts with pyridazine and a methoxy substitution via electrophilic aromatic substitution.

  • Preparation of pyrrolidine derivative: Pyrrolidine is functionalized by introducing suitable leaving groups.

  • Linking through an oxy-pyrrolidin-1-yl intermediary: The coupling reaction between the prepared 6-methoxypyridazine and the pyrrolidine derivative.

  • Formation of ethanone derivative: The final coupling with o-toluidine derivative through esterification or amidation.

Industrial Production Methods: Industrial-scale production would likely use similar steps, optimized for large-scale synthesis. This involves high-yield reactions, efficient use of catalysts, and streamlined processes to reduce costs and waste.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions such as:

  • Oxidation: May form oxidized derivatives under specific conditions, useful for studying electron-donating properties.

  • Reduction: Reduction reactions can alter the pyridazinone ring or other functional groups.

  • Substitution: Particularly on the pyridazine ring and methoxy groups, allowing for a range of derivative compounds.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents like potassium permanganate in an acidic medium.

  • Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents or nucleophiles for replacing methoxy or other groups.

Major Products Formed:

  • Oxidized and reduced variants with modified functional groups

  • Substituted derivatives with different side chains

Scientific Research Applications

Chemistry: This compound is used as an intermediate in synthesizing more complex molecules, aiding in studying chemical reactions and properties.

Biology: Its bioactive properties make it a candidate for studying interactions with biological macromolecules and potential pharmacological effects.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific biological pathways.

Industry: Used in developing materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism involves interaction with specific molecular targets and pathways:

  • Binding to enzymes or receptors: in biological systems, influencing biochemical processes.

  • Modulation of gene expression: through interaction with DNA or RNA-binding proteins.

  • Impact on cell signaling pathways: , potentially leading to changes in cellular behavior or responses.

Comparison with Similar Compounds

  • Other pyridazine derivatives with different substitutions

  • Compounds with similar pyrrolidine and ethanone structures but different aryl groups

This compound's specific combination of functional groups and structural elements sets it apart, offering unique properties for various scientific and industrial applications.

Properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-13-5-3-4-6-15(13)24-12-18(22)21-10-9-14(11-21)25-17-8-7-16(23-2)19-20-17/h3-8,14H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXIWSNSDIOPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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